molecular formula C8H9ClN2O2 B8269778 Ethyl 3-amino-2-chloroisonicotinate CAS No. 1093759-41-1

Ethyl 3-amino-2-chloroisonicotinate

Cat. No.: B8269778
CAS No.: 1093759-41-1
M. Wt: 200.62 g/mol
InChI Key: SMOJNGJZSOWFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-chloroisonicotinate (CAS 1093759-81-2) is a versatile pyridine derivative that serves as a key synthetic intermediate in pharmaceutical and agrochemical research . Its molecular structure features reactive amino and chloro substituents on the pyridine ring, alongside an ester functional group, making it a valuable building block for constructing diverse heterocyclic compounds . This combination allows for selective modifications through cross-coupling and nucleophilic substitution reactions, supporting the development of novel biologically active molecules . The compound has been identified as a key intermediate in the synthesis of amino nicotinic and isonicotinic acid derivatives investigated as dihydroorotate dehydrogenase (DHODH) inhibitors, which are a target in immunology and oncology research . With a defined molecular weight of 200.62 g/mol , it exhibits good stability under standard conditions, facilitating handling and storage. This compound is intended for research and development applications only and is not for diagnostic or therapeutic use. Safety and Handling: This compound is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation . Researchers should consult the safety data sheet for specific hazard and precautionary statements. Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated environment. Note: The pricing and availability of this chemical can vary; as of recent data, it is a high-value research chemical with limited stock from certain suppliers .

Properties

IUPAC Name

ethyl 3-amino-2-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOJNGJZSOWFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258384
Record name Ethyl 3-amino-2-chloro-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-41-1
Record name Ethyl 3-amino-2-chloro-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093759-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-2-chloro-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 2-Chloro-3-Methylisonicotinate

  • Molecular Formula: C₉H₁₀ClNO₂
  • Molecular Weight : 199.63 g/mol
  • CAS No.: 301666-92-2
  • Key Substituents : Chloro (C2), methyl (C3), ethyl ester (C4).
  • Comparison: The methyl group at C3 is less polar and electron-donating compared to the amino group in the target compound. This reduces nucleophilicity at the ring and may lower solubility in polar solvents. Applications: Likely used in intermediates for agrochemicals or ligands in catalysis, given its steric bulk and stability .

Ethyl 2-Chloro-3-Nitroisonicotinate

  • Molecular Formula : C₈H₇ClN₂O₄
  • Molecular Weight : 231.61 g/mol
  • CAS No.: 1334147-28-2
  • Key Substituents : Chloro (C2), nitro (C3), ethyl ester (C4).
  • Comparison: The nitro group is strongly electron-withdrawing, making the pyridine ring more electrophilic.

Methyl 3-Amino-2-Chloroisonicotinate

  • Molecular Formula : C₇H₇ClN₂O₂ (inferred from )
  • CAS No.: 353281-15-9
  • Key Substituents: Amino (C3), chloro (C2), methyl ester (C4).
  • Comparison: The methyl ester reduces molecular weight (vs. Applications: Likely a precursor for pharmaceuticals, leveraging the amino group’s reactivity for further functionalization .

3-Amino-2,6-Dichloroisonicotinic Acid

  • Molecular Formula : C₆H₄Cl₂N₂O₂
  • CAS No.: 353277-27-7
  • Key Substituents: Amino (C3), chloro (C2 and C6), carboxylic acid (C4).
  • Comparison: The carboxylic acid group (vs. ester) increases acidity (pKa ~2-3), enhancing bioavailability but reducing cell membrane permeability. Applications: Potential use in metal-chelating agents or bioactive molecules due to its dual chloro substituents .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Notable Properties/Applications
This compound C₈H₉ClN₂O₂ (est.) ~200.63 (est.) Not provided NH₂ (C3), Cl (C2), COOEt (C4) Likely intermediate for pharmaceuticals
Ethyl 2-chloro-3-methylisonicotinate C₉H₁₀ClNO₂ 199.63 301666-92-2 Cl (C2), CH₃ (C3), COOEt (C4) Agrochemical intermediates
Ethyl 2-chloro-3-nitroisonicotinate C₈H₇ClN₂O₄ 231.61 1334147-28-2 Cl (C2), NO₂ (C3), COOEt (C4) High-cost research intermediate
Mthis compound C₇H₇ClN₂O₂ ~186.60 (est.) 353281-15-9 NH₂ (C3), Cl (C2), COOMe (C4) Improved solubility for drug synthesis
3-Amino-2,6-dichloroisonicotinic acid C₆H₄Cl₂N₂O₂ ~207.02 353277-27-7 NH₂ (C3), Cl (C2/C6), COOH (C4) Metal chelation or bioactive molecules

Key Research Findings

  • Electronic Effects: Amino groups enhance ring nucleophilicity, enabling reactions like Buchwald-Hartwig amination, whereas nitro groups direct electrophilic substitution to specific positions .
  • Solubility Trends : Ethyl esters exhibit lower water solubility than methyl esters or carboxylic acids, impacting their use in biological systems .
  • Synthetic Utility: Nitro-substituted derivatives are critical for introducing amino groups via reduction, but their synthesis requires stringent safety protocols .

Preparation Methods

Reaction Overview

The most well-documented method involves a two-step process:

  • Nitration and Esterification : Starting from 2-amino-4-picoline, nitration yields 4-methyl-3-nitropyridin-2-amine, which is converted to ethyl 2-chloro-3-nitroisonicotinate via chlorination and esterification.

  • Iron-Mediated Reduction : The nitro group is reduced to an amino group using iron in an acidic ethanol-water system.

Detailed Procedure and Conditions

  • Starting Material : Ethyl 2-chloro-3-nitroisonicotinate (synthesized from 2-amino-4-picoline).

  • Reduction Agents : Iron powder, hydrochloric acid, ethanol, and water.

  • Key Conditions :

    • Molar Ratio : Iron powder in excess (5:1 molar ratio relative to substrate).

    • Temperature : Reflux (70–80°C).

    • Reaction Time : 2 hours.

  • Yield : 89% after purification.

Mechanistic Insights

The reduction proceeds via the formation of Fe²⁺ ions in acidic media, which facilitate the transfer of electrons to the nitro group, converting it to an amino group. The ester moiety remains intact due to its stability under acidic conditions.

Optimization and Scalability

Solvent and Catalyst Effects

  • Solvent System : Ethanol-water mixtures enhance solubility of intermediates while preventing side reactions.

  • Acid Role : Hydrochloric acid protonates the nitro group, increasing electrophilicity for efficient reduction.

Challenges and Solutions

  • Byproduct Formation : Over-reduction or dechlorination is mitigated by controlling iron quantity and reaction time.

  • Purification : Column chromatography (hexane/EtOAc) achieves >95% purity.

Data Summary of Key Steps

Step Reagents/Conditions Yield Purity
Nitration of 2-amino-4-picolineHNO₃, H₂SO₄, 35–40°C, 24 h38%90%
Chlorination & EsterificationPOCl₃, PCl₅, ethanol, reflux, 2 h81%92%
Iron-Mediated ReductionFe, HCl, EtOH/H₂O, reflux, 2 h89%95%

Data derived from.

Alternative Approaches and Limitations

Microwave-Assisted Hydrazine Reactions

While not directly applied to ethyl 3-amino-2-chloroisonicotinate, microwave-assisted reactions using hydrazine hydrate have been explored for analogous chloroisonicotinate derivatives. However, these methods prioritize hydrazide formation over amino group introduction and are less efficient for this target compound.

Catalytic Hydrogenation

Palladium/carbon (Pd/C) catalytic hydrogenation is a potential alternative, but no literature directly supports its use for this substrate. Risks of dechlorination or over-reduction make iron reduction more favorable.

Research Findings and Applications

Pharmaceutical Relevance

This compound is a precursor to pyrido[3,4-d]pyrimidine derivatives evaluated by the National Cancer Institute (NCI) for selective anticancer activity. Its structural versatility allows cross-coupling reactions at the C-4 position for further derivatization.

Process Economics

  • Cost Efficiency : Iron is inexpensive compared to noble metal catalysts.

  • Scalability : The reaction is amenable to kilogram-scale production with consistent yields (>85%) .

Q & A

Q. How to analyze intermolecular interactions in co-crystals of this compound?

  • Methodological Answer : Prepare co-crystals with carboxylic acid co-formers (e.g., succinic acid). Characterize via PXRD (Powder X-ray Diffraction) and DSC (Differential Scanning Calorimetry). Use Hirshfeld surfaces (CrystalExplorer) to map close contacts (e.g., N–H···O hydrogen bonds). Compare dissolution rates vs. pure API (Active Pharmaceutical Ingredient) .

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